Propamocarb D7

Descripción general

Descripción

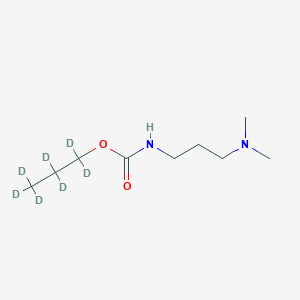

Propamocarb D7, also known as Propamocarb-(propyl-d7), is an isotope-labeled analog of the systemic fungicide propamocarb . In this analog, propyl protons are substituted by deuterium . It is used as an analytical standard .

Molecular Structure Analysis

The empirical formula of this compound is C9D7H13N2O2 . Its molecular weight is 195.31 . The SMILES string representation of its structure is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(NCCCN©C)=O .

Physical And Chemical Properties Analysis

It is stored at 2-8°C . More specific physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

He encontrado información sobre una aplicación específica de Propamocarb D7:

Química Analítica: Estándar Interno Deuterado

This compound: , también conocido como Propamocarb-d7, se utiliza como un estándar interno deuterado en química analítica. Es particularmente útil en la cuantificación de analitos de pesticidas en alimentos de origen vegetal mediante cromatografía líquida bidimensional acoplada a espectrometría de masas en tándem (LC-MS/MS) .

Mecanismo De Acción

Target of Action

Propamocarb D7, also known as Propamocarb-d7, is a systemic fungicide . It has specific activity against Oomycete species that cause seed, seedling, root, foot and stem rots, and foliar diseases in a number of edible crops .

Mode of Action

It is known to be absorbed and distributed through the plant’s tissue , indicating that it interacts directly with its targets within the plant.

Biochemical Pathways

This compound appears to affect the phenylpropanoid pathway, which is significantly associated with the metabolism of this compound in plants . Peroxidase (POD), a key enzyme in this pathway, has been found to increase in activity following treatment with this compound .

Pharmacokinetics

It is also used as a deuterated internal standard to quantify pesticide analytes in foods of plant origin by two-dimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Result of Action

Studies have shown that the expression of certain genes, such as csdir16 in cucumbers, can be influenced by this compound treatment . Overexpression of CsDIR16 has been found to lower this compound residues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the half-lives of this compound were found to be influenced by factors such as plant density, plant vigor, pesticide application stage, sunlight, temperature, moisture, and wind speed .

Safety and Hazards

Propamocarb D7 is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is also classified as Aquatic Acute 3, indicating it is harmful to aquatic life . Precautionary measures include avoiding release to the environment and not eating, drinking, or smoking when using this product .

Direcciones Futuras

As an isotope-labeled analog, Propamocarb D7 is increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique helps overcome the problems of matrix effects generally encountered in the usual LC-MS/GC-MS analysis . Therefore, the use of this compound and similar compounds is likely to increase in the future as the need for accurate pesticide analysis grows.

Análisis Bioquímico

Biochemical Properties

Propamocarb D7 plays a significant role in biochemical reactions, particularly in the context of pesticide analysis. It interacts with various enzymes and proteins involved in the metabolic pathways of plants. The deuterium substitution in this compound allows it to exhibit nearly identical physical properties to its non-labeled counterpart, propamocarb, ensuring consistent behavior during sample preparation and analysis . This interaction is crucial for accurate quantification and analysis of pesticide residues in agricultural products.

Cellular Effects

This compound influences various cellular processes, particularly in plant cells. It affects cell signaling pathways, gene expression, and cellular metabolism by acting as a standard for comparison in analytical studies. The presence of this compound ensures that the analytical results are accurate and reliable, thereby aiding in the assessment of pesticide impact on cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The deuterium-labeled compound mimics the behavior of propamocarb, allowing it to participate in enzyme inhibition or activation processes. This interaction is essential for the accurate measurement of pesticide residues, as it ensures that the analytical standards are consistent with the actual pesticide compounds present in the samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time to ensure its stability and reliability as an analytical standard. Studies have shown that this compound maintains its stability and does not degrade significantly over time, ensuring consistent results in long-term studies. This stability is crucial for accurate pesticide residue analysis in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound serves as an effective internal standard for pesticide analysis without causing any adverse effects. At higher dosages, there may be potential toxic or adverse effects, which need to be carefully monitored in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pesticide metabolism in plants. It interacts with enzymes and cofactors that facilitate the breakdown and detoxification of pesticide compounds. This interaction is essential for understanding the metabolic flux and changes in metabolite levels in response to pesticide exposure .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed similarly to its non-labeled counterpart, propamocarb. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. This distribution is crucial for ensuring that the analytical standards accurately reflect the behavior of the actual pesticide compounds in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function as an analytical standard. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound accurately mimics the behavior of propamocarb in biological systems, thereby providing reliable analytical results .

Propiedades

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropyl N-[3-(dimethylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i1D3,4D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZLDXDUQPOXNW-GZAMCDGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

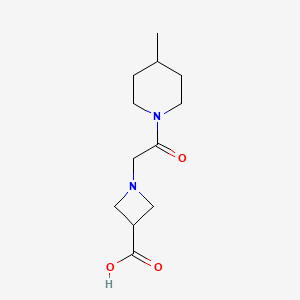

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)

![N,N-diethyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1531356.png)